Acetato de Aurantiamida

Descripción general

Descripción

Aurantiamide acetate is an aurantiamide, a type of amide originally isolated from the marine fungus Aspergillus species. It is a constituent of purslane (Portulaca oleracea L.), a plant known for its edible and medicinal properties . Aurantiamide acetate has garnered attention due to its diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and anticancer properties .

Aplicaciones Científicas De Investigación

Aurantiamide acetate has a wide range of scientific research applications:

Chemistry: Aurantiamide acetate is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds.

Biology: It is used in biological studies to investigate its effects on cellular processes and gene expression.

Medicine: Aurantiamide acetate has shown promise as an anti-inflammatory, antibacterial, antioxidant, and anticancer agent. .

Mecanismo De Acción

Aurantiamide acetate, also known as Asperglaucide, is a naturally occurring dipeptide with known anti-inflammatory, analgesic, and antioxidant properties . This article will delve into the mechanism of action of aurantiamide acetate, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of aurantiamide acetate are cathepsin K (CTSK) and matrix metallopeptidase 9 (MMP9) . These proteins play a significant role in the regulation of osteoporosis .

Mode of Action

Aurantiamide acetate interacts with its targets, CTSK and MMP9, by inhibiting their activity . The compound’s interaction with these targets leads to significant changes in their function, contributing to its medicinal properties.

Biochemical Pathways

The inhibition of CTSK and MMP9 by aurantiamide acetate affects the biological processes and signaling pathways associated with the regulation of osteoporosis . The exact biochemical pathways and their downstream effects are still under investigation.

Pharmacokinetics

Following oral administration, aurantiamide acetate is rapidly absorbed, achieving a maximum concentration (Cmax) at around 0.2 hours . The extent of its metabolism varies among different organ tissues, resulting in about a 90% reduction in concentrations 4 hours after administration . This indicates that there is no long-term accumulation of aurantiamide acetate in the tissues .

Result of Action

The inhibition of CTSK and MMP9 by aurantiamide acetate results in the significant inhibition of osteoclast differentiation . This leads to the potential treatment of osteoporosis .

Análisis Bioquímico

Biochemical Properties

Aurantiamide acetate has been found to interact with several enzymes and proteins. It inhibits cysteine proteinases, in particular, cathepsin L and B . It also influences the expression of endothelial nitric oxide synthase (eNOS), a key enzyme involved in the production of nitric oxide, a signaling molecule that plays a crucial role in vascular homeostasis .

Cellular Effects

Aurantiamide acetate has significant effects on various types of cells and cellular processes. It has been shown to decrease cell viability in a dose- and time-dependent manner . In human malignant glioma U87 and U251 cells, aurantiamide acetate induced moderate mitochondrial fragmentation and the loss of mitochondrial membrane potential . It also increased autophagosome and autolysosome accumulation in treated cells .

Molecular Mechanism

Aurantiamide acetate exerts its effects at the molecular level through several mechanisms. It inhibits autophagic flux, which is a process involved in the degradation of cellular components . It also increases the expression of LC3-II, a protein involved in autophagy . Furthermore, it has been shown to increase eNOS gene expression and protein levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aurantiamide acetate have been observed to change over time. For instance, in a study involving human malignant glioma cells, aurantiamide acetate was found to decrease cell viability in a time-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of aurantiamide acetate have been found to vary with different dosages. In a rat model of renovascular arterial hypertension, aurantiamide acetate treatment significantly decreased mean blood pressure . The study also reported improvements in endothelium-dependent vascular dilator and constrictor responses following aurantiamide acetate treatment .

Metabolic Pathways

It has been shown to influence the expression of eNOS, suggesting that it may play a role in the nitric oxide signaling pathway .

Transport and Distribution

Given its effects on cellular processes such as autophagy and mitochondrial function, it is likely that it is transported to and distributed within various cellular compartments .

Subcellular Localization

Its effects on mitochondrial fragmentation and autophagosome accumulation suggest that it may localize to these subcellular compartments .

Métodos De Preparación

Industrial Production Methods: Industrial production of asperglaucide may involve the extraction from natural sources such as the marine fungus Aspergillus species or the plant Portulaca oleracea L. The extraction process can include solvent extraction followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Aurantiamide acetate undergoes various chemical reactions, including:

Oxidation: Aurantiamide acetate can be oxidized to form corresponding oxidized products.

Reduction: Reduction reactions can convert asperglaucide into reduced forms.

Substitution: Substitution reactions can occur at the amide or phenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted asperglaucide compounds .

Comparación Con Compuestos Similares

Aurantiamide acetate is unique due to its diverse biological activities and its presence in both marine fungi and edible plants. Similar compounds include:

Aurantiamide: Another amide with anti-inflammatory and anticancer properties.

Wodeshiol: A lignan with moderate cytotoxicity against cancer cell lines.

Paulownin: A compound with similar structural features and biological activities.

These compounds share some biological activities with asperglaucide but differ in their specific molecular targets and pathways, highlighting the uniqueness of asperglaucide in its broad spectrum of effects.

Actividad Biológica

Aurantiamide acetate (AA), a dipeptide derived from the medicinal plant Portulaca oleracea, has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, and antioxidant properties. This article explores the pharmacological profile of aurantiamide acetate, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Pharmacokinetics and Biodistribution

A study examining the pharmacokinetics and biodistribution of aurantiamide and aurantiamide acetate in rats revealed that both compounds are rapidly absorbed after oral administration, achieving maximum concentration (Cmax) around 0.2 hours post-administration. The concentrations in various tissues decreased significantly by approximately 90% within four hours, indicating a lack of long-term accumulation in tissues . This rapid metabolism suggests potential for acute therapeutic applications without prolonged side effects.

Anti-inflammatory Effects

Aurantiamide acetate has been shown to exert significant anti-inflammatory effects through modulation of key signaling pathways. Research indicates that AA can inhibit the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical in the inflammatory response. In a study on lung inflammation induced by lipopolysaccharide (LPS), AA pretreatment reduced pathological changes in lung tissues and decreased levels of pro-inflammatory cytokines .

Table 1: Summary of Anti-inflammatory Studies on Aurantiamide Acetate

Analgesic Properties

In vivo studies have demonstrated that aurantiamide acetate exhibits analgesic properties comparable to standard analgesics. A series of synthesized analogues were tested for their analgesic activity using the tail flick method in mice, showing significant pain relief without ulcerogenic liability .

Antioxidant Activity

Aurantiamide acetate also displays antioxidant properties, which contribute to its protective effects against oxidative stress-related damage. This activity is particularly relevant in conditions characterized by increased oxidative stress, such as chronic inflammation and neurodegenerative diseases.

The mechanisms underlying the biological activities of aurantiamide acetate involve several molecular targets:

- Inhibition of Cathepsin K (CTSK) and Matrix Metallopeptidase 9 (MMP9) : AA has been identified as an inhibitor of CTSK and MMP9, proteins associated with bone resorption and remodeling, suggesting its potential in treating osteoporosis .

- Regulation of Inflammatory Cytokines : AA's ability to modulate cytokine production through NF-κB and MAPK pathways underlies its anti-inflammatory effects .

Case Studies

- Lung Inflammation Model : In a controlled study involving LPS-induced acute lung injury in mice, AA administration significantly improved histopathological outcomes and reduced inflammatory markers in bronchoalveolar lavage fluids. The study highlighted AA's potential as a therapeutic agent for respiratory conditions characterized by inflammation .

- Osteoporosis Treatment : A recent investigation into AA's effects on osteoclast differentiation showed that it effectively inhibited markers associated with bone resorption, indicating its potential use as an anti-osteoporotic agent .

Propiedades

IUPAC Name |

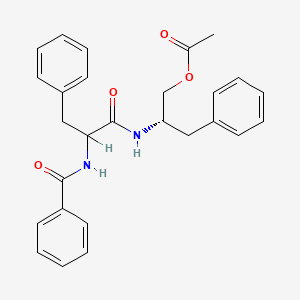

[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)/t24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPAURMDJZOGHU-DQEYMECFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56121-42-7 | |

| Record name | Aurantiamide acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56121-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurantiamide acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6NA534YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Asperglaucide and where is it found?

A1: Asperglaucide, also known as Aurantiamide acetate, is a naturally occurring dipeptide found in various plants and fungi. It was first identified as a metabolite of the fungus Aspergillus glaucus. [] Studies have reported its presence in the fruiting bodies of Vespae Nidus (wasp nests), [] the roots of the plant Pseuderanthemum palatiferum, [] and Psychotria reevesii, [] among other species. It has also been detected in fermented Pu-erh tea, particularly in ripened and well-aged raw varieties. [] Interestingly, asperglaucide was also found as a stress metabolite in the leaves of Viburnum ichangense when subjected to copper toxicity. []

Q2: What is the molecular formula and weight of Asperglaucide?

A2: Asperglaucide has the molecular formula C24H29N3O4 and a molecular weight of 423.5 g/mol. [, ]

Q3: What are some of the biological activities reported for Asperglaucide?

A3: Asperglaucide has shown potential in various biological assays. For example, it exhibited antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Shigella sonnei, and Shigella flexneri. [] Another study demonstrated its potential to protect human retinal pigment epithelial cells from prilocaine-induced toxicity by inhibiting nitric oxide synthase-2 (NOS2) and reducing inflammation. []

Q4: Has Asperglaucide been investigated for its anti-cancer properties?

A4: While research is ongoing, one study identified asperglaucide in mustard seeds and suggested its potential as an anti-cancer agent. [] Further research is needed to confirm these preliminary findings and explore its mechanisms of action in cancer models.

Q5: How stable is Asperglaucide under different storage conditions?

A5: Research suggests that asperglaucide is relatively unstable at room temperature and degrades significantly faster compared to storage at 4°C or -80°C. [] When spiked into floor dust samples, a significant decline in asperglaucide concentration (up to 55%) was observed after storage at 4°C or -80°C for several months. The study highlights the importance of controlled storage temperatures, preferably 4°C or lower, to maintain the stability of asperglaucide in collected samples. []

Q6: What methods are commonly used to analyze and quantify Asperglaucide?

A6: A variety of analytical techniques are employed to identify and quantify asperglaucide. These include:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is widely used for the detection and quantification of asperglaucide in various matrices, such as food samples, plant extracts, and dust. [, , ]

- Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS offers enhanced sensitivity and resolution compared to traditional LC-MS and has been used to identify asperglaucide in mustard seed extracts. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for structural elucidation and confirmation of asperglaucide. [, ]

Q7: Are there any studies on the potential toxicity of Asperglaucide?

A7: While asperglaucide exhibits interesting biological activities, research on its potential toxicity is currently limited. Further investigation is crucial to establish its safety profile and assess any potential adverse effects.

Q8: What is the historical context of Asperglaucide research?

A8: The research on asperglaucide has developed over several decades.

- Early Identification: It was first identified and characterized in the 1960s as a metabolite of the fungus Aspergillus glaucus. [, ]

- Structural Elucidation: Subsequent studies focused on confirming its structure using spectroscopic methods and chemical synthesis. [, ]

- Natural Occurrence: Researchers then identified its presence in various plant species, expanding the understanding of its natural sources. [, , , ]

- Biological Activity: Recent research has shifted towards exploring its potential in different biological contexts, including antibacterial, [] cytoprotective, [] and even anti-cancer activities. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.